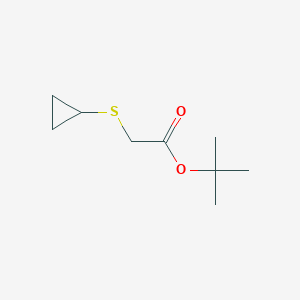

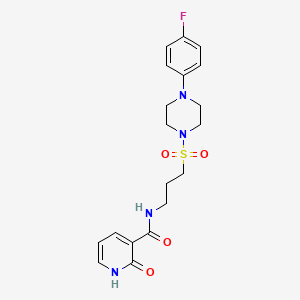

![molecular formula C25H29NO3S B2857367 2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate CAS No. 400078-88-8](/img/structure/B2857367.png)

2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the adamantyl, phenyl, and thiophene carboxylate groups. The exact synthesis pathway would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl and phenyl groups. These groups are known to have a significant impact on the three-dimensional structure of the molecules they are part of .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the adamantyl and phenyl groups. These groups can affect the reactivity of the molecule and influence the types of reactions it can undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the adamantyl, phenyl, and thiophenecarboxylate groups. For example, the adamantyl group could potentially increase the compound’s lipophilicity (fat solubility), which could affect its absorption and distribution if it’s used as a drug .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Antimicrobial Activity : Thiophene-containing compounds have been synthesized and evaluated for their antimicrobial activities. For example, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives showed notable antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).

- Cholinesterase Inhibitory Activities : Adamantyl-based ester derivatives have been studied for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are clinically important for treatments of diseases like type 2 diabetes and have antiviral abilities (Kwong et al., 2017).

Chemical Synthesis and Characterization

- Synthesis of Thiophene Derivatives : Research into thiophene derivatives has led to the development of compounds with anticancer, antibacterial, antiviral, and antioxidant activity. The synthesis and characterization of novel thiophene-containing compounds highlight their importance in medicinal chemistry (Mabkhot et al., 2017).

- Gewald Reaction : The Gewald reaction, involving the synthesis of 2-aminothiophenes, represents a significant method for creating biologically active thiophene derivatives. This method has been used to synthesize ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives with potent antibacterial activity (Prasad et al., 2017).

Structural Analysis and Molecular Docking

- Quantitative Assessment and QTAIM Analysis : Adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized, and their crystal structures analyzed. The study focused on noncovalent interactions and their implications for molecular stability and reactivity, offering insights into how similar adamantyl and thiophene compounds may interact at the molecular level (El-Emam et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO3S/c27-23(26-8-9-29-24(28)22-7-4-10-30-22)16-25(19-5-2-1-3-6-19)20-12-17-11-18(14-20)15-21(25)13-17/h1-7,10,17-18,20-21H,8-9,11-16H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMLZZKIPVOGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate](/img/structure/B2857284.png)

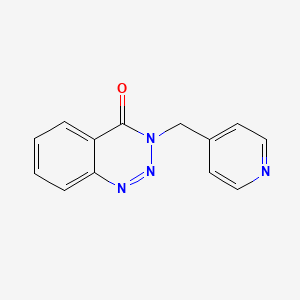

![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)

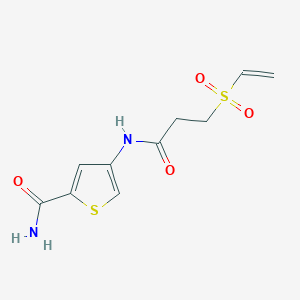

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)

![6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2857290.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)

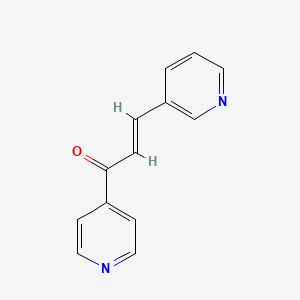

![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B2857303.png)

![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)